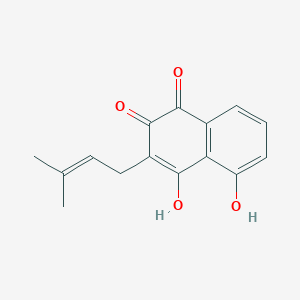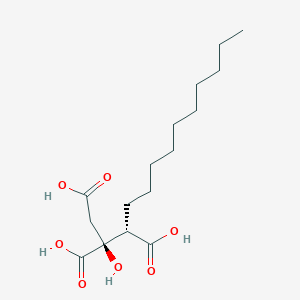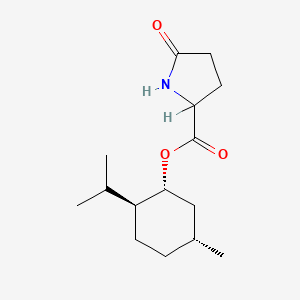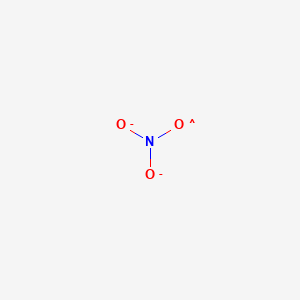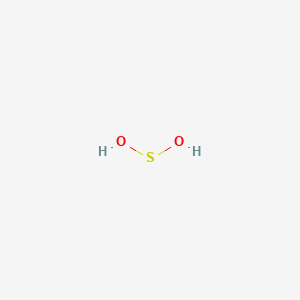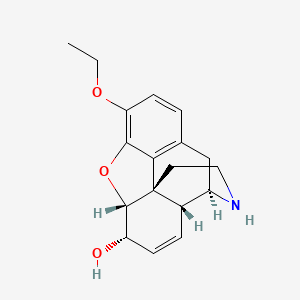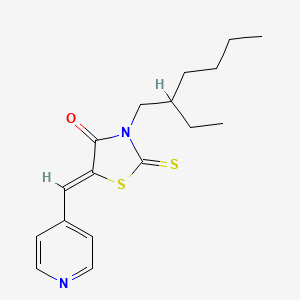
3-(2-Ethylhexyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethylhexyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-4-thiazolidinone is a member of pyridines.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Reactions with Nitrile Oxides : The compound reacts with nitrile oxides in pyridine solution, producing compounds like Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions are significant in organic synthesis and could be used for developing new compounds (Kandeel & Youssef, 2001).
- Role in Heterocyclic Tautomerism : A study on structural reassignment of thiazolidin-4-one derivatives including 3-(2-Ethylhexyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one shows its significance in understanding heterocyclic tautomerism (Gzella et al., 2014).
Biological and Medicinal Applications
- Inhibitors of Protein Kinases : This compound is used in the synthesis of new inhibitors for protein kinases such as DYRK1A. These inhibitors are potential treatments for neurological or oncological disorders (Bourahla et al., 2021).
- Antimicrobial Properties : The derivative has shown potential in the synthesis of antimicrobial agents, particularly against strains like staphylococci and E. coli. This suggests its application in developing new antimicrobial chemotherapy agents (Derkach et al., 2016).
- Antibacterial Activity : Synthesized analogs of the compound have demonstrated antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, highlighting its potential use in creating new antibiotics (Công et al., 2014).
Electrochemical Applications
- Electrochemical Characterization : The compound has been characterized electrochemically, providing insights into its redox potential. This characterization is crucial for its potential use in electrochemistry and materials science (Ungureanu et al., 2021).
Propiedades
Nombre del producto |
3-(2-Ethylhexyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C17H22N2OS2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
(5Z)-3-(2-ethylhexyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H22N2OS2/c1-3-5-6-13(4-2)12-19-16(20)15(22-17(19)21)11-14-7-9-18-10-8-14/h7-11,13H,3-6,12H2,1-2H3/b15-11- |
Clave InChI |
DIGSBNOZLNNDAQ-PTNGSMBKSA-N |
SMILES isomérico |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
SMILES canónico |
CCCCC(CC)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)


